![molecular formula C21H17N3OS B2798503 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide CAS No. 895483-89-3](/img/structure/B2798503.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide”, there are related compounds that have been synthesized. For example, some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides have been synthesized as potential anticancer agents .Scientific Research Applications
Thiophene Analogues and Carcinogenicity
A study evaluated thiophene analogues, including compounds structurally related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide, for potential carcinogenicity. These compounds were synthesized and assessed through the Salmonella reverse-mutation assay and cell-transformation assay to determine their carcinogenic potential. Although the in vitro profiles suggested potential carcinogenicity, doubts were raised about their ability to cause tumors in vivo. This research underscores the importance of evaluating novel compounds structurally similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide for potential health risks before clinical application (Ashby et al., 1978).
Azole Groups and CNS Drugs
Another study explored the transformation of azole groups, including benzimidazole, into more potent drugs for the Central Nervous System (CNS). This research highlights the importance of structural modifications to enhance the pharmacological profiles of compounds like N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide for CNS applications. The study suggests that certain azole derivatives could penetrate the CNS more effectively, offering new avenues for treating neurological disorders (Saganuwan, 2020).
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(14-26-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMLAXONZWTCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide |
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